tert-Butyl pivaloylcarbamate

Description

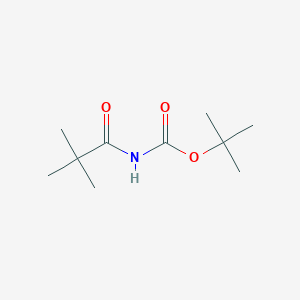

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-(2,2-dimethylpropanoyl)carbamate |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)7(12)11-8(13)14-10(4,5)6/h1-6H3,(H,11,12,13) |

InChI Key |

VEWNILIDKYHQLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Pivaloylcarbamate and Analogous Carbamic Acid Derivatives

Established Synthetic Pathways for tert-Butyl Carbamates

The formation of tert-butyl carbamates can be achieved through several well-established methodologies, each offering distinct advantages in terms of starting materials, reaction conditions, and substrate scope.

Approaches Involving tert-Butanol (B103910) and Isocyanate Precursors

A fundamental approach to synthesizing tert-butyl carbamates involves the reaction of tert-butanol with an isocyanate precursor. While the direct reaction of a tertiary alcohol with an isocyanate can be challenging and often leads to dehydration of the alcohol, the use of catalysts can significantly improve yields. cdnsciencepub.com Organotin catalysts, for instance, have been shown to be effective in promoting the reaction between tert-alcohols and isocyanates, leading to the formation of the desired carbamates in high yields. cdnsciencepub.com Another strategy involves the use of lithium alkoxides of the tertiary alcohol to catalyze the reaction with aryl or naphthyl isocyanates. cdnsciencepub.com

The reaction of sodium tert-butoxide with phosgene (B1210022) and thionyl chloride followed by treatment with aqueous ammonia (B1221849) represents an early, albeit low-yielding, method for producing tert-butyl carbamate (B1207046). orgsyn.org A more efficient method involves the reaction of tert-butanol and sodium cyanate (B1221674) in the presence of trifluoroacetic acid, which generates the carbamate in good yields. orgsyn.org

Synthesis via Dicarbonate (B1257347) Reagents (e.g., Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride (B1165640), is a widely utilized reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines, forming tert-butyl carbamates. wikipedia.orgchemicalbook.com This reaction is typically carried out in the presence of a base, such as sodium bicarbonate in aqueous conditions or 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724). wikipedia.orgchemicalbook.com The resulting Boc-protected amines are stable to a wide range of nucleophiles and bases. wikipedia.org

A notable application of Boc anhydride is in the modified Curtius rearrangement. Carboxylic acids react with di-tert-butyl dicarbonate and sodium azide (B81097) to form acyl azide intermediates. These intermediates then undergo a Curtius rearrangement to produce an isocyanate, which is subsequently trapped by an alcohol to yield the corresponding carbamate. organic-chemistry.orgnih.gov This method has proven effective for the synthesis of tert-butyl carbamates from various carboxylic acids. organic-chemistry.orgnih.gov

Table 1: Synthesis of tert-Butyl Carbamates using Di-tert-butyl dicarbonate (Boc₂O)

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amine | Boc₂O, Base (e.g., NaHCO₃, DMAP) | N-tert-butoxycarbonyl amine | High | wikipedia.orgchemicalbook.com |

| Carboxylic Acid | Boc₂O, NaN₃, Lewis Acid | tert-Butyl Carbamate (via Curtius Rearrangement) | Varies | organic-chemistry.orgnih.gov |

| Amine, Alcohol | Boc₂O, DMAP | N-substituted Carbamate | Varies | scribd.com |

Metal-Free Catalyzed Oxidations for Carbamate Formation

Recent advancements have focused on developing more environmentally benign, metal-free catalytic systems for carbamate synthesis. One such approach involves the dehydration of an in situ generated carbamic acid, derived from an arylamine and carbon dioxide (CO₂), using activated sulfonium (B1226848) reagents to form an isocyanate. This isocyanate can then be trapped by alcohols to produce carbamates. organic-chemistry.org

Another metal-free method utilizes the organocatalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction of amines, CO₂, and alcohols. researchgate.net In this system, DBU can activate CO₂ with the alcohol to form an intermediate that then reacts with the amine. researchgate.net Alternatively, DBU and the amine can react with CO₂ to form an ionic liquid, which then reacts with an electrophile to generate an isocyanate. researchgate.net Furthermore, the chemo- and site-selective formation of N-aryl-carbamates from cyclic organic carbonates and aromatic amines can be achieved using triazabicyclodecene (TBD) as an organocatalyst under mild conditions. nih.gov These methods offer sustainable alternatives to traditional metal-catalyzed processes. researchgate.netecu.edu.au

Targeted Synthesis of Pivaloyl-Containing Carbamates

The introduction of a pivaloyl group into a carbamate structure can impart specific properties to the molecule. The synthesis of these specialized carbamates requires targeted strategies.

Strategies for Introducing the Pivaloyl Moiety

A direct and efficient method for the synthesis of tert-butyl pivaloylcarbamate involves the reaction of N-Boc hydroxylamine (B1172632) with pivaloyl chloride. orgsyn.orgorgsyn.org This reaction, carried out in the presence of a base like triethylamine (B128534), proceeds smoothly to afford the desired product in high yield. orgsyn.orgorgsyn.org This approach is advantageous over methods using pivalic anhydride due to the easier removal of byproducts. orgsyn.orgorgsyn.org Pivaloyl chloride itself can be synthesized through various routes, including the reaction of pivalic acid with reagents like thionyl chloride or through the carbonylation of tert-butyl chloride. google.comgoogle.com

One-Pot and Cascade Reactions in Pivaloylcarbamate Synthesis

One-pot synthetic procedures offer significant advantages in terms of efficiency and resource utilization by minimizing intermediate isolation and purification steps. While specific one-pot syntheses for tert-butyl pivaloylcarbamate are not extensively detailed in the provided context, the principles of one-pot carbamate synthesis can be applied. For instance, a one-pot method for generating various carbamates involves the in situ formation of isocyanate intermediates from Boc-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by reaction with alcohols. researchgate.net Similar strategies, where a pivaloyl-containing precursor is used, could potentially be developed for the direct synthesis of pivaloylcarbamates. The development of such cascade reactions remains an active area of research, aiming to streamline the synthesis of complex carbamate structures. sioc-journal.cnorganic-chemistry.orgchemistryviews.orgcore.ac.uk

Advanced Synthetic Techniques and Green Chemistry Approaches

Recent advancements in chemical synthesis have paved the way for more efficient, selective, and environmentally benign methods for producing complex molecules. In the context of tert-butyl pivaloylcarbamate and its analogues, these techniques focus on improving reaction yields, reducing hazardous waste, and enabling precise control over molecular architecture. Methodologies such as catalysis, stereoselective synthesis, and continuous flow processes represent the forefront of modern carbamate production.

Catalytic Methods for Efficient Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to carbamates that are more efficient and utilize milder conditions than traditional stoichiometric methods. While specific catalytic routes for tert-butyl pivaloylcarbamate are not widely detailed, methodologies for analogous N-acyl and N-aryl carbamates demonstrate versatile and powerful strategies.

One prominent method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol, which serves as a nucleophilic trapping agent. mit.edu This approach provides direct access to a wide range of N-aryl-O-alkyl carbamates, including important protecting groups. mit.eduorganic-chemistry.org The process is efficient for various substrates, including those with sensitive functional groups like esters and unprotected acids. mit.edu For the reaction to proceed with high yields, preheating the palladium catalyst (Pd₂(dba)₃) with a suitable ligand and using triethylamine as an additive is often necessary. mit.edu

Another advanced catalytic approach uses Brønsted acid-activated N-acyl imidazoliums as versatile intermediates for carbonyl transformations. acs.org This method is highly efficient and scalable for producing a diverse set of carbamates, esters, and amides, including electron-deficient carbamates on a multikilogram scale. acs.org Furthermore, Zirconium(IV) has been shown to catalyze exchange processes between dialkyl carbonates and carbamates in the presence of amines, facilitated by additives like 2-hydroxypyridine (B17775) (HYP), to yield new carbamates and ureas. organic-chemistry.org For the synthesis of N-acyl carbamates specifically, acyl isocyanates can be generated in situ from primary amides and oxalyl chloride; these intermediates then react with alcohols to furnish the desired acyl carbamate products. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Various N-Aryl-O-Alkyl Carbamates mit.edu

This table showcases the versatility of the palladium-catalyzed cross-coupling reaction for synthesizing different carbamate structures by varying the aryl halide and alcohol.

Aryl Halide Substrate Alcohol Product Yield 2,4-dimethoxy-5-chloropyrimidine Methanol Methyl (2,4-dimethoxy-5-pyrimidinyl)carbamate 86% Methyl 2-chloro-3-methoxybenzoate Ethanol Ethyl (2-methoxy-6-(methoxycarbonyl)phenyl)carbamate 92% 4-Chloro-3-methoxybenzoic acid Propanol Propyl (4-carboxy-2-methoxyphenyl)carbamate 82% 2,4-dimethoxy-5-chloropyrimidine tert-Butanol tert-Butyl (2,4-dimethoxy-5-pyrimidinyl)carbamate 89%

Stereoselective and Enantioselective Synthesis of Pivaloylcarbamate Analogues

Achieving stereochemical control is a significant challenge in organic synthesis, particularly for producing chiral molecules for pharmaceutical applications. For carbamate analogues, several enantioselective methods have been developed that utilize chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

A notable green chemistry approach involves the use of carbon dioxide (CO₂) as a C1 building block. nih.govnih.gov Research has demonstrated a tandem CO₂-capture and enantioselective cyclization to prepare 6-membered cyclic carbamates with high enantioselectivity. nih.govnih.gov This reaction uses an unsaturated amine and is facilitated by a metal-free, bifunctional organocatalyst that stabilizes the carbamic acid intermediate and activates it for enantioselective carbon-oxygen bond formation. nih.govnih.gov This method produces constrained 1,3-amino alcohols featuring a chiral tertiary alcohol carbon in good yields and with high levels of enantioselection. nih.gov

Copper catalysis has been employed for the asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines, providing direct access to axially chiral carbamates with high yields and enantioselectivities. rsc.org Additionally, enantiopure dinuclear Co(III) complexes have proven to be effective chiral catalysts for the synthesis of chiral carbamates from CO₂ via polycarbonate intermediates derived from the copolymerization of meso-epoxides. mdpi.com Another strategy involves the N-carbamate group itself assisting in stereocontrol; a double SN2 process initiated by the participation of a neighboring N-carbamate group can lead to the stereoselective synthesis of chiral vicinal amino sulfides with retention of configuration. nih.gov

Table 2: Enantioselective Synthesis of Cyclic Carbamates using a Bifunctional Organocatalyst nih.gov

This table presents the results for the organocatalyzed enantioselective cyclization of various homoallylic amines with CO₂, highlighting the catalyst's effectiveness across different substrates.

Substrate (Homoallylic Amine) Product (Cyclic Carbamate) Yield Enantiomeric Excess (ee) N,N-diallylaniline (R)-4-phenyl-6-(iodomethyl)tetrahydro-1,3-oxazin-2-one 78% 95% N-allyl-N-(but-3-en-1-yl)aniline (R)-6-((iodomethyl)methyl)-4-phenyltetrahydro-1,3-oxazin-2-one 75% 93% N,N-bis(4-methylpent-3-en-1-yl)aniline (R)-6-(iodomethyl)-6,6-dimethyl-4-phenyltetrahydro-1,3-oxazin-2-one 85% 97% N,N-diallyl-4-methoxyaniline (R)-6-(iodomethyl)-4-(4-methoxyphenyl)tetrahydro-1,3-oxazin-2-one 72% 95%

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous synthesis, has emerged as a powerful technology for chemical production, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. acs.org These systems are particularly well-suited for handling hazardous intermediates and precisely controlling reaction parameters like temperature and pressure. acs.org

A catalyst-free continuous flow process has been developed for the synthesis of carbamates from amines, alkyl halides, and CO₂ in the presence of the organic base DBU. nih.govacs.org This method avoids the need for metal catalysts or other additives and can produce the desired carbamates in good to excellent yields in as little as 50 minutes. nih.gov The system utilizes a coil reactor where reactants dissolved in a solvent like acetonitrile are mixed with a stream of CO₂ gas. nih.gov Optimizing parameters such as temperature, pressure, and the flow rates of both the reactant solution and CO₂ is crucial for maximizing conversion and minimizing byproduct formation. nih.gov

Other continuous flow strategies include coupling a Curtius rearrangement with biocatalysis. nih.gov In this approach, an acyl azide is generated and rearranged in a heated flow reactor to form an isocyanate, which is then trapped by an alcohol to yield the carbamate. nih.govnih.gov The integration of an immobilized enzyme, such as CALB, can be used to tag and remove impurities, simplifying purification. nih.gov Multi-step flow syntheses have also been designed to produce carbamates, amines, and amides through a fully integrated process that includes reaction and separation modules, demonstrating the power of this technology for complex molecule synthesis. researchgate.net

Table 3: Optimization of Continuous Flow Synthesis of N-Phenyl Butylcarbamate nih.gov

This table illustrates the effect of temperature and pressure on the conversion of aniline (B41778) to N-phenyl butylcarbamate in a continuous flow system using CO₂.

Interactive Table Entry Temperature (°C) Back Pressure (bar) Conversion (%) 1 60 3 63 2 70 3 78 3 80 3 75 4 70 10 82 5 70 20 81

Conditions: Aniline (1.0 equiv), butyl bromide (2.0 equiv), DBU (2.0 equiv) in MeCN in a 10 mL coil reactor. Reaction mixture flow rate: 250 μL/min, CO₂ flow rate: 6.0 mL/min. nih.gov

Mechanistic Investigations of Reactions Involving Tert Butyl Pivaloylcarbamate

Cleavage Mechanisms of tert-Butyl Carbamates in Synthetic Transformations

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, and its cleavage mechanisms are well-documented. Tert-butyl pivaloylcarbamate, containing a similar tert-butyl carbamate (B1207046) structure, undergoes cleavage through related pathways. The stability of the tert-butyl cation is a primary driver for these deprotection reactions.

The most common method for the removal of the tert-butyl carbamate protecting group is through acid catalysis. The mechanism proceeds in a stepwise fashion, initiated by the protonation of the carbamate. acs.org

The key steps are as follows:

Protonation: The carbamate oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to form a protonated intermediate. acs.orgnih.gov

C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the oxygen-tert-butyl bond. This step is facilitated by the stability of the resulting tertiary carbocation, the tert-butyl cation. acs.org

Formation of Carbamic Acid: The cleavage results in the formation of a carbamic acid derivative and the tert-butyl cation. acs.org

Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide and the free amine. acs.org

Cation Quenching: The liberated tert-butyl cation can be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially alkylate other nucleophilic sites on the substrate. acs.orgacs.org To prevent unwanted side reactions, scavenger reagents are often added. acs.org

Table 1: Common Acidic Reagents for tert-Butyl Carbamate Deprotection

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Very common, but harsh. Can cleave other acid-labile groups. |

| Hydrochloric Acid (HCl) | In various solvents (e.g., dioxane, methanol) | Effective, product is isolated as the HCl salt. acs.org |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Milder, environmentally benign alternative. acs.org |

| Lewis Acids (e.g., ZnBr₂) | In aprotic solvents | Offers alternative selectivity. ukzn.ac.za |

This table summarizes common reagents and conditions used for the acid-catalyzed deprotection of tert-butyl carbamates.

While less common than acid-catalyzed methods, radical-mediated pathways offer an alternative for the cleavage of tert-butyl carbamates under neutral conditions. A notable method involves the use of the tris(4-bromophenyl)amminium radical cation, often referred to as "magic blue" (MB•+), in conjunction with a silane (B1218182) reagent like triethylsilane. acs.orgresearchgate.net

The proposed mechanism suggests that the triarylamminium radical cation facilitates the cleavage of the C–O bond of the tert-butyl group. acs.orgrsc.org This catalytic protocol is mild and avoids the use of strong acids, high temperatures, or transition metals, making it suitable for sensitive substrates. researchgate.net The reaction proceeds with high yields and is compatible with a variety of functional groups, including other esters and olefinic moieties that are not reduced during the process. acs.orgresearchgate.net

In a related context, studies on N-acyl PTOC (N-hydroxypyridine-2-thione) carbamates show that (N-acyl-N-alkylcarbamoyl)oxyl radicals can be generated. These radicals can undergo further reactions, such as decarboxylation to produce amidyl radicals, which can then participate in cyclization reactions. acs.org This highlights the accessibility of radical intermediates from carbamate precursors, which can be channeled into various synthetic transformations. acs.orgnih.gov The tert-butyl radical itself is a highly reactive and unstable intermediate involved in substitution, addition, and rearrangement reactions. organic-chemistry.org

Table 2: Radical-Mediated Deprotection of tert-Butyl Carbamates

| Reagent System | Conditions | Key Features |

| Tris(4-bromophenyl)amminium radical cation (MB•+) / Triethylsilane | Dichloromethane (DCM), Room Temperature | Mild, catalytic, neutral conditions. acs.orgresearchgate.net |

| Tributyltin Hydride / Radical Initiator (e.g., AIBN) | Toluene, Reflux | Classic radical conditions, can be used for various transformations. researchgate.net |

This table presents examples of reagent systems used for radical-mediated transformations of carbamates.

Beyond acidic and radical methods, several other strategies exist for the cleavage of carbamates, offering different reactivity profiles and selectivities.

Thermolytic Cleavage: The N-Boc group on certain heterocyclic compounds can be removed by simple thermolysis without the need for any reagents. rsc.org The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents can also facilitate the thermolytic cleavage of tert-butyl carbamates. ukzn.ac.zarsc.org

Basic Cleavage: While tert-butyl carbamates are generally stable to base, cleavage can be achieved under specific conditions. For example, aqueous methanolic potassium carbonate under reflux has been shown to be effective for deprotecting N-Boc heteroarenes, particularly those bearing electron-withdrawing groups. rsc.org

Nucleophilic Cleavage: A method utilizing 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) provides a mild, nucleophilic protocol for deprotecting various carbamates. khanacademy.orglibretexts.org This approach is particularly valuable for substrates that are sensitive to standard hydrogenolysis or strong acid conditions. The proposed mechanism involves an SN2-type attack by the thiolate on the carbamate. khanacademy.org

Table 3: Comparison of Alternative Cleavage Strategies

| Method | Reagents/Conditions | Mechanism Type | Advantages |

| Thermolysis | Heat, optionally with TFE/HFIP | Pericyclic/Elimination | Reagent-free, clean. rsc.org |

| Basic Cleavage | K₂CO₃, aq. MeOH, reflux | Hydrolytic/Elimination | Useful for specific heterocycles. rsc.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Nucleophilic Substitution (SN2) | Mild, good functional group tolerance. khanacademy.orglibretexts.org |

This interactive table compares different alternative methods for carbamate cleavage.

Reactivity of the Pivaloylcarbamate Moiety

The pivaloyl group, a bulky acyl substituent, significantly influences the electronic and steric properties of the carbamate functionality. This affects its hydrolysis pathways as well as its reactivity towards nucleophiles and electrophiles.

The hydrolysis of carbamates can proceed through several mechanisms, depending on the substrate structure and reaction conditions (pH). reddit.com The presence of the N-pivaloyl group in tert-butyl pivaloylcarbamate introduces features of both amides and esters.

Base-catalyzed hydrolysis of carbamates often occurs via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. libretexts.org This pathway involves the initial deprotonation of the carbamate nitrogen to form an anionic conjugate base. This is followed by a rate-limiting elimination step where the alkoxy group departs to form a transient isocyanate intermediate, which is then rapidly hydrolyzed to the amine and carbon dioxide. libretexts.orgorganic-chemistry.org

Alternatively, a BAc2 (Base-catalyzed, Acyl-cleavage, Bimolecular) mechanism can operate. This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate with the departure of the leaving group yields the products. This mechanism is more common for carbamates that cannot easily form a stable anion or have poor leaving groups. organic-chemistry.org

The bulky pivaloyl group in tert-butyl pivaloylcarbamate would sterically hinder the direct nucleophilic attack at the carbonyl carbon, potentially favoring an E1cB-type mechanism if the nitrogen proton is sufficiently acidic. However, the electron-donating nature of the pivaloyl group would decrease the acidity of the N-H proton, making the initial deprotonation step of the E1cB pathway less favorable compared to carbamates with electron-withdrawing groups. Therefore, the hydrolysis of tert-butyl pivaloylcarbamate under basic conditions is likely to be slow, with the operative mechanism depending on a fine balance between steric and electronic factors.

The reactivity of the pivaloylcarbamate moiety is characterized by the interplay of the nucleophilic nitrogen atom and the electrophilic carbonyl carbon.

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in a carbamate is an electrophilic center, susceptible to attack by nucleophiles. Compared to a simple amide, the adjacent oxygen atom in a carbamate makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. The pivaloyl group, being an acyl group, contains its own carbonyl. However, within the pivaloylcarbamate linkage (CH₃)₃C-C(=O)-N(H)-C(=O)O-tBu, the carbonyl carbon of the carbamate function is the primary site of interest for reactions like hydrolysis. The electron-donating pivaloyl group attached to the nitrogen would tend to decrease the electrophilicity of the carbamate carbonyl carbon through resonance donation from the nitrogen lone pair. However, the pivaloyl group's own carbonyl acts as an electron-withdrawing group via induction, which can modulate this effect.

Nucleophilicity of the Nitrogen Atom: The nitrogen atom in a carbamate possesses a lone pair of electrons and can act as a nucleophile. However, in an N-acyl carbamate like tert-butyl pivaloylcarbamate, the lone pair on the nitrogen is delocalized across two adjacent carbonyl groups (the pivaloyl and the carbamate carbonyls). This extensive delocalization significantly reduces the nucleophilicity of the nitrogen atom, making it a very weak nucleophile and a poor base. Reactions involving the nucleophilic character of this nitrogen are therefore uncommon unless it is first deprotonated by a strong base.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides fundamental insights into the stability and reactivity of chemical compounds. For tert-butyl pivaloylcarbamate, a detailed analysis of these aspects is crucial for understanding its behavior in various chemical transformations. While specific experimental kinetic and thermodynamic data for tert-butyl pivaloylcarbamate are not extensively available in the public domain, valuable inferences can be drawn from studies on structurally related compounds, such as other N-acylcarbamates, pivaloyl derivatives, and tert-butyl carbamates. These related studies allow for a scientifically grounded estimation of the kinetic and thermodynamic parameters that likely govern the reactions of tert-butyl pivaloylcarbamate.

Detailed research into the thermal decomposition of various carbamates has provided insights into their kinetic stability. For instance, studies on the gas-phase thermolysis of N-alkyl-O-methyl carbamates, which share the carbamate functional group, have determined their activation energies (Ea) and pre-exponential factors (A). This data is instrumental in predicting the thermal lability of the C-N bond within the carbamate moiety.

Similarly, the hydrolysis of amides and esters containing bulky groups like pivaloyl or tert-butyl has been a subject of kinetic investigation. The steric hindrance imposed by the pivaloyl group, for example, is known to significantly influence the rate of nucleophilic attack at the carbonyl carbon. The electronic effects of the tert-butyl group, being electron-donating, also play a role in the stability of potential intermediates.

Computational studies on the pyrolysis and hydrolysis of related organic molecules offer a theoretical framework to understand the reaction pathways and energy barriers for the decomposition of tert-butyl pivaloylcarbamate. These theoretical models can provide estimates for activation energies and reaction enthalpies, complementing the experimental data available for analogous compounds.

The following data tables summarize key kinetic and thermodynamic findings from research on compounds structurally analogous to tert-butyl pivaloylcarbamate. This information provides a basis for understanding the likely mechanistic behavior of tert-butyl pivaloylcarbamate in similar reactions.

Table 1: Kinetic Data for Thermal Decomposition of Analogous Carbamates

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) | Reaction Type |

| O-methyl-N-benzyl carbamate | 180.5 | 1.2 x 10¹³ | 350-450 | Gas-phase thermolysis |

| O-methyl-N-(n-butyl) carbamate | 165.2 | 8.5 x 10¹² | 350-450 | Gas-phase thermolysis |

| O-methyl-N-cyclohexyl carbamate | 172.8 | 3.1 x 10¹³ | 350-450 | Gas-phase thermolysis |

This table presents kinetic parameters for the thermal decomposition of various N-alkyl-O-methyl carbamates. The data can be used to infer the relative stability of the carbamate functional group under thermal stress.

Table 2: Thermodynamic Data for Hydrolysis of Related Esters and Amides

| Compound | Enthalpy of Hydrolysis (ΔH) (kJ/mol) | Entropy of Hydrolysis (ΔS) (J/mol·K) | Gibbs Free Energy of Hydrolysis (ΔG) (kJ/mol) at 298 K |

| Ethyl Acetate | -2.0 | +12.0 | -5.6 |

| N-methylacetamide | -25.1 | -50.2 | -40.0 |

| Acetyl-L-carnitine | -31.4 | - | - |

This table provides thermodynamic parameters for the hydrolysis of representative esters and amides. These values offer insight into the thermodynamic driving force for the hydrolysis of the ester and amide-like functionalities within tert-butyl pivaloylcarbamate.

The kinetic data for the thermal decomposition of analogous carbamates suggest that a significant energy barrier exists for the cleavage of the N-C(O) bond, indicating a degree of thermal stability. The variation in activation energies among the different carbamates highlights the influence of the substituent on the nitrogen atom. For tert-butyl pivaloylcarbamate, the bulky pivaloyl group is expected to influence the transition state geometry and, consequently, the activation energy of thermal decomposition.

The thermodynamic data for hydrolysis indicate that the cleavage of ester and amide bonds is generally an exergonic process, driven by a negative enthalpy change. The hydrolysis of tert-butyl pivaloylcarbamate would involve the cleavage of the N-C(O) bond, and the thermodynamic parameters are expected to be influenced by the stability of the resulting pivalic acid and tert-butylamine (B42293) fragments. The steric strain associated with the pivaloyl group may be released upon hydrolysis, contributing to a more favorable enthalpy of reaction.

Applications of Tert Butyl Pivaloylcarbamate in Complex Organic Synthesis

Role as a Protecting Group in Multi-Step Synthesis

The primary application of tert-butyl pivaloylcarbamate in multi-step synthesis is the protection of primary and secondary amines. The resulting N-pivaloyl-N-tert-butoxycarbonyl (Piv-Boc) protected amine exhibits distinct stability and reactivity profiles that are advantageous in complex synthetic sequences.

Orthogonal protection is a critical concept in the synthesis of complex molecules bearing multiple functional groups, such as peptides and natural products. This strategy allows for the selective deprotection of one protecting group in the presence of others. nih.gov The tert-butyl carbamate (B1207046) moiety of tert-butyl pivaloylcarbamate can be integrated into such strategies.

The tert-butoxycarbonyl (Boc) group is a well-established acid-labile protecting group, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comresearchgate.net This allows for its selective removal while other protecting groups, stable to acid but labile to other conditions (e.g., base-labile Fmoc group, or groups removable by hydrogenolysis like Cbz), remain intact. masterorganicchemistry.comorganic-chemistry.org The combination of Fmoc and tert-butyl (tBu) based protecting groups is a cornerstone of solid-phase peptide synthesis, demonstrating the utility of this orthogonal relationship. nih.govresearchgate.netluxembourg-bio.com

The pivaloyl group, being an acyl group, is generally more robust and resistant to acidic and basic conditions compared to the Boc group. This differential reactivity within the tert-butyl pivaloylcarbamate protecting group itself can, in principle, be exploited, although this is less common than its use as a single, bulky protecting unit.

Table 1: Comparison of Common Amine Protecting Groups in Orthogonal Strategies

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc, Cbz, Alloc |

| Carboxybenzyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Alloc |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Boc, Fmoc, Cbz |

This table is generated based on established principles of organic synthesis and is for illustrative purposes.

The steric bulk of the pivaloyl and tert-butyl groups in tert-butyl pivaloylcarbamate can influence the selectivity of protection in molecules with multiple amine functionalities. Less sterically hindered amines may react preferentially, allowing for selective protection.

Carbamates, in general, are excellent choices for protecting amines as they render the nitrogen atom significantly less nucleophilic. masterorganicchemistry.comorganic-chemistry.org This allows for subsequent reactions to be carried out on other parts of the molecule without interference from the protected amine. The choice between different carbamate protecting groups, such as those introduced by di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl phenyl carbonate, often depends on the specific substrate and reaction conditions. kiku.dkorganic-chemistry.org The use of tert-butyl pivaloylcarbamate would be considered when a particularly bulky and robust protecting group is required.

Utilization in Carbon-Nitrogen and Carbon-Carbon Bond Formation

Beyond its role as a protecting group, tert-butyl pivaloylcarbamate and its derivatives can participate in key bond-forming reactions, leveraging the reactivity of the carbamate functionality.

N-acylimines, which can be generated from carbamate-protected amines, are key electrophiles in Mannich-type reactions. These reactions form a carbon-carbon bond and install a nitrogen-containing functional group, creating β-amino carbonyl compounds. The use of N-Boc protected imines in asymmetric Mannich-type reactions is well-documented, often employing chiral catalysts to achieve high stereoselectivity. nih.gov

While direct use of tert-butyl pivaloylcarbamate in generating the imine for a Mannich reaction is less commonly cited, the principles are applicable. The protected amine can be converted to an appropriate precursor that then forms the reactive imine. For instance, α-amido sulfones derived from carbamates can serve as stable imine surrogates. The products of these reactions are valuable building blocks for the synthesis of amino acids, alkaloids, and other nitrogen-containing natural products.

In a related context, asymmetric Mannich additions to N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine have been explored, showcasing the utility of tert-butyl groups in directing stereoselective C-C bond formation to produce chiral trifluoromethylpropargylamines. beilstein-journals.org

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. Intramolecular reactions of functionalities tethered to a carbamate-protected nitrogen are a powerful strategy for the synthesis of these ring systems.

For example, a protected amine can be part of a substrate designed for an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an alkenyl halide with an alkene. The carbamate can influence the regioselectivity and stereoselectivity of the cyclization. Following the construction of the heterocyclic core, the protecting group can be removed to reveal the final product.

The field of cross-coupling chemistry has been revolutionized by the development of sophisticated ligands and catalysts. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, is a prime example. nih.gov While typically employing a free amine and an aryl halide, variations involving protected amines are also known. The electronic and steric properties of the protecting group can influence the efficiency of the catalytic cycle. The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), has been instrumental in expanding the scope of these reactions to include less reactive coupling partners. nih.govresearchgate.net

In the realm of radical reactions, tert-butyl groups can play a role in directing or participating in transformations. For instance, tert-butyl nitrite (TBN) can act as a radical initiator and a source of N-O fragments in the synthesis of isoxazoles and isoxazolines through radical cyclization pathways. nih.gov While not directly involving tert-butyl pivaloylcarbamate, this illustrates the broader utility of tert-butyl containing reagents in radical chemistry. The tert-butoxyl radical, which can be generated from tert-butoxide, is known to participate in hydrogen atom transfer (HAT) and β-scission processes. princeton.edu

Precursor in the Synthesis of Biologically Relevant Molecules and Advanced Intermediates

The compound tert-butyl (pivaloyloxy)carbamate serves as a key precursor in the synthesis of valuable reagents for constructing advanced molecular architectures. It is a stable, solid compound that can be readily prepared and stored, making it an effective starting material for generating more reactive intermediates. Specifically, it is used to synthesize O-pivaloyl hydroxylamine (B1172632) triflic acid, a powerful aminating agent.

The synthesis of tert-butyl (pivaloyloxy)carbamate itself is straightforward. It is prepared from N-Boc hydroxylamine and pivaloyl chloride in dichloromethane with triethylamine (B128534). This method is noted for its high yield and the purity of the resulting product, avoiding the difficult removal of byproducts associated with using pivalic anhydride (B1165640). Once synthesized, tert-butyl (pivaloyloxy)carbamate is treated with the highly reactive triflic acid. This reaction removes the tert-butoxycarbonyl (Boc) protecting group, forming the corresponding ammonium (B1175870) triflate salt, O-pivaloyl hydroxylamine triflic acid, in a clean and efficient manner. This salt is the active reagent employed in subsequent synthetic transformations.

Table 1: Synthesis of tert-butyl (pivaloyloxy)carbamate

| Starting Material | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| N-Boc hydroxylamine | Pivaloyl chloride, Triethylamine | Dichloromethane (CH2Cl2) | tert-butyl (pivaloyloxy)carbamate | 96% |

The primary application of tert-butyl (pivaloyloxy)carbamate is as a precursor to O-pivaloyl hydroxylamine triflic acid, a reagent utilized in the construction of complex nitrogen-containing heterocyclic scaffolds. These scaffolds are foundational structures in many biologically active molecules and natural products. The reagent functions as an internal oxidant in rhodium-catalyzed annulation reactions, enabling the synthesis of various N-heterocycles without the need for an external oxidant. This approach enhances the efficiency and atom economy of the synthetic route.

The utility of the reagent derived from tert-butyl (pivaloyloxy)carbamate extends to intermolecular amination reactions. The facile synthesis and stability of O-pivaloyl hydroxylamine triflic acid have made it a valuable tool for introducing an O-pivaloyl hydroxylamine motif into molecules, which can then undergo further transformations to build complex molecular frameworks.

Advanced Spectroscopic and Analytical Characterization Methodologies in Tert Butyl Pivaloylcarbamate Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like tert-butyl pivaloylcarbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum of a related compound, tert-butyl carbamate (B1207046), the protons of the tert-butyl group typically appear as a singlet peak around 1.45 ppm. rsc.orgchemicalbook.com This is due to the nine equivalent protons of the three methyl groups. For tert-butyl pivaloylcarbamate, the chemical shifts would be influenced by the adjacent pivaloyl group. The ¹³C NMR spectrum provides complementary information, showing distinct signals for the different carbon atoms in the molecule, including the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbons of the pivaloyl group. rsc.org The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, making it a powerful technique for confirming the presence of the carbamate and pivaloyl functional groups. taylorfrancis.com

Beyond simple structural confirmation, NMR is also employed as a mechanistic probe. nih.gov For instance, variable-temperature NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around bonds. The sharp and intense signal of the tert-butyl group makes it an excellent probe for such studies, even in large biomolecular assemblies. nih.govnih.gov

Table 1: Representative NMR Data for Compounds Containing the tert-Butyl Group

| Nucleus | Compound Fragment | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | tert-butyl | ~1.45 | Singlet | CDCl₃ |

| ¹³C | tert-butyl (CH₃) | ~28.3 | Quartet | CDCl₃ |

| ¹³C | tert-butyl (quaternary C) | ~79.8 | Singlet | CDCl₃ |

Note: The exact chemical shifts for tert-butyl pivaloylcarbamate may vary depending on the solvent and experimental conditions. The data presented is representative of similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For tert-butyl pivaloylcarbamate, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺. nih.gov This allows for the accurate determination of the molecular weight. EI is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the compound. For tert-butyl pivaloylcarbamate, characteristic fragments would likely include the loss of the tert-butyl group or cleavage of the carbamate bond.

High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental formula. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. pressbooks.publibretexts.org The IR spectrum of tert-butyl pivaloylcarbamate is expected to show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), the C=O (carbonyl) groups of the carbamate and pivaloyl moieties (typically in the range of 1670-1780 cm⁻¹), and C-H bonds (around 2850-2960 cm⁻¹). pressbooks.publibretexts.orglibretexts.orgdocbrown.info The presence and position of these bands can confirm the presence of the key functional groups. researchgate.net

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of tert-butyl pivaloylcarbamate would provide complementary information to the IR spectrum, especially for the C-C skeletal vibrations and the symmetric stretching of the tert-butyl group. researchgate.netchemicalbook.comspectrabase.com

Table 2: Expected IR Absorption Frequencies for tert-Butyl Pivaloylcarbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3500 | Medium |

| C=O (Carbamate) | Stretch | ~1700-1720 | Strong |

| C=O (Pivaloyl) | Stretch | ~1710-1730 | Strong |

| C-H (alkane) | Stretch | 2850-2960 | Strong |

| C-O | Stretch | 1200-1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.govmdpi.com By diffracting X-rays off a single crystal of tert-butyl pivaloylcarbamate, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined. researchgate.netsc.edu

This technique provides unambiguous information about bond lengths, bond angles, and torsion angles within the molecule. nih.gov It can also reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov The resulting crystal structure provides a definitive confirmation of the molecule's constitution and conformation in the solid state. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components of a mixture.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a column. The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase. The purity of tert-butyl pivaloylcarbamate can be determined by the presence of a single major peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. nih.gov In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential interactions of the components with the stationary phase. HPLC can be used to determine the purity of tert-butyl pivaloylcarbamate and to isolate it from reaction mixtures.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. nih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of impurities and byproducts in a sample of tert-butyl pivaloylcarbamate.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples HPLC with mass spectrometry. nih.govnih.govresearchgate.net It is particularly useful for the analysis of complex mixtures and for the identification of non-volatile compounds. LC-MS can provide both the retention time from the HPLC and the mass spectrum of each component, enabling the confident identification of tert-butyl pivaloylcarbamate and any related substances in a sample. mdpi.com These hyphenated techniques are invaluable for comprehensive sample analysis, providing both qualitative and quantitative information.

Current Research Frontiers and Emerging Applications of Tert Butyl Pivaloylcarbamate

Novel Catalytic Systems for Carbamic Acid Chemistry

The synthesis of carbamates has traditionally relied on stoichiometric methods, often involving hazardous reagents like phosgene (B1210022). The development of catalytic systems for carbamate (B1207046) synthesis is a significant area of research, aiming for more efficient and sustainable processes. While specific catalytic systems for tert-butyl pivaloylcarbamate are not yet widely reported, advancements in the broader field of carbamate synthesis offer a clear roadmap for future research.

Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of N-aryl carbamates from aryl halides and carbamates. These reactions demonstrate high efficiency and broad substrate scope, suggesting that a similar approach could be adapted for the synthesis of tert-butyl pivaloylcarbamate or its derivatives. The bulky pivaloyl and tert-butyl groups might present steric challenges, necessitating the development of new, highly active catalyst systems with specifically designed ligands to accommodate these sterically demanding substrates.

Furthermore, catalyst-free approaches for the activation of N-C(O) bonds in amides are being explored, which could open new avenues for carbamate synthesis. Research into the activation of N-acyl saccharins to produce N-carbamothioylbenzamides and O-alkyl thiocarbamides showcases the potential for metal-free transformations in this area. Adapting such methodologies to tert-butyl pivaloylcarbamate could lead to greener and more atom-economical synthetic routes.

Table 1: Comparison of Catalytic Methods for Carbamate Synthesis

| Catalytic System | Description | Potential Applicability to tert-Butyl pivaloylcarbamate |

| Palladium-based Catalysts | Cross-coupling of aryl halides with carbamates. | High potential, though may require ligand optimization for sterically hindered substrates. |

| Nickel-based Catalysts | Reduction of nitriles to form Boc-protected amines. | Indirect route to precursors for tert-butyl pivaloylcarbamate synthesis. |

| Copper-based Catalysts | Cross-coupling of amines with alkoxycarbonyl radicals. | A potential route for the formation of the carbamate bond. |

| Catalyst-Free Systems | Activation of N-C(O) bonds using reagents like ammonium (B1175870) thiocyanate. | Could offer a sustainable and metal-free synthetic pathway. |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.net These platforms enable high-throughput synthesis and optimization of chemical compounds. researchgate.net The modular nature of carbamate synthesis makes it well-suited for integration into such automated workflows.

While there are no specific reports on the integration of tert-butyl pivaloylcarbamate synthesis into automated platforms, the general principles of automated synthesis are applicable. For example, solution-phase synthesis on automated platforms often utilizes building-block approaches, where different functional groups can be systematically combined. tert-Butyl pivaloylcarbamate could serve as a unique building block in these systems, introducing both a protecting group and a sterically demanding moiety in a single step.

The development of robust and reliable synthetic methods, as discussed in the previous section, is a prerequisite for successful automation. Once efficient catalytic or catalyst-free methods for the synthesis of tert-butyl pivaloylcarbamate are established, they can be adapted for automated platforms, enabling the rapid generation of libraries of compounds for biological or material screening.

Exploration of New Chemical Transformations

The unique combination of a bulky pivaloyl group and a tert-butyl carbamate functionality in tert-butyl pivaloylcarbamate suggests that it could participate in a variety of new chemical transformations. The pivaloyl group, a strong electron-withdrawing group, can influence the reactivity of the carbamate nitrogen, potentially enabling novel reactions.

One area of exploration could be the use of tert-butyl pivaloylcarbamate as a precursor for the generation of reactive intermediates. For example, under specific conditions, it might be possible to selectively cleave the pivaloyl group to generate a tert-butyl carbamate anion, a useful nucleophile in organic synthesis. Conversely, the tert-butyl group could be removed to yield an N-pivaloyl carbamic acid, a potentially interesting reactive species.

Furthermore, the steric bulk of the molecule could be exploited to control the stereochemistry of reactions. For instance, in reactions where tert-butyl pivaloylcarbamate acts as a directing group, the bulky substituents could favor the formation of one stereoisomer over another. Exploring the reactivity of this compound with various reagents, such as strong bases, electrophiles, and radical initiators, could uncover new and synthetically useful transformations.

Development of Advanced Materials Utilizing Carbamate Moieties

Carbamate moieties are known to participate in hydrogen bonding and can influence the physical and chemical properties of materials. The incorporation of tert-butyl pivaloylcarbamate into polymers or other materials could lead to the development of advanced materials with novel properties.

The bulky and hydrophobic nature of the tert-butyl and pivaloyl groups could be utilized to create materials with specific surface properties, such as hydrophobicity or self-cleaning capabilities. For instance, polymers functionalized with tert-butyl pivaloylcarbamate could exhibit unique self-assembly behavior in solution, leading to the formation of micelles, vesicles, or other nanostructures. These self-assembled materials could have applications in drug delivery, where the hydrophobic core could encapsulate therapeutic agents. mdpi.com

Moreover, the carbamate group can be cleaved under specific conditions, which could be exploited to create responsive or degradable materials. For example, a polymer containing tert-butyl pivaloylcarbamate could be designed to degrade upon exposure to a specific chemical trigger, releasing an encapsulated cargo. The development of such "smart" materials is a highly active area of research with potential applications in medicine, electronics, and environmental science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.